molecular formula C19H15FO4 B14957956 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14957956
M. Wt: 326.3 g/mol
InChI Key: LENIOFAJSQKXBK-UHFFFAOYSA-N
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Description

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and two methyl groups attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 4,8-dimethylchromen-2-one, and ethyl bromoacetate.

    Formation of Intermediate: The first step involves the condensation of 4-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Pathways Involved: It may inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by blocking the activity of COX and LOX enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
  • 4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Uniqueness

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to the presence of two methyl groups at positions 4 and 8 of the chromen-2-one core. This structural modification may enhance its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C19H15FO4

Molecular Weight

326.3 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C19H15FO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3

InChI Key

LENIOFAJSQKXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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